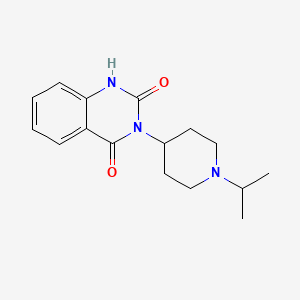
N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide, also known as PPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPCC is a pyrrolidine derivative that has a unique chemical structure, making it a promising candidate for use in scientific research.
Mechanism of Action
N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide acts as a ligand in metal-catalyzed reactions, forming a complex with the metal catalyst. The complex then reacts with the substrate to form the desired product. The unique chemical structure of N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide allows it to form stable complexes with metal catalysts, making it an effective ligand in various reactions.
Biochemical and Physiological Effects
N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide is not toxic to cells and has low cytotoxicity. This makes it a promising candidate for use in biological studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide in lab experiments is its unique chemical structure, which allows it to form stable complexes with metal catalysts. This makes it an effective ligand in various metal-catalyzed reactions. However, one limitation is that N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide is a relatively new compound, and its properties and applications are still being studied.
Future Directions
There are several future directions for research on N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide. One area of interest is its potential applications in medicinal chemistry. N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide has been shown to have low cytotoxicity, making it a promising candidate for use in drug development. Another area of interest is its use in catalysis. N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide has been shown to be an effective ligand in palladium-catalyzed cross-coupling reactions, and further studies could explore its potential applications in other metal-catalyzed reactions.
Synthesis Methods
N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction between 2-pyridinecarboxaldehyde and N-phenylprolinol in the presence of a catalyst. Another method involves the reaction between 2-pyridinecarboxaldehyde, N-phenylprolinol, and isobutyl chloroformate in the presence of a base.
Scientific Research Applications
N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a ligand in metal-catalyzed reactions. N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide has been shown to be an effective ligand in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis.
properties
IUPAC Name |
N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(18-14-5-2-1-3-6-14)19-12-4-7-15(19)13-8-10-17-11-9-13/h1-3,5-6,8-11,15H,4,7,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKUMTLMNGJUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide](/img/structure/B7468004.png)



![2-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7468035.png)

![3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468042.png)



![ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate](/img/structure/B7468052.png)

![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)